Mebanazine oxalate
Description
Classification and Chemical Identity within Hydrazine-Based Compounds
Mebanazine (B154351), the active moiety of mebanazine oxalate (B1200264), is chemically identified as (1-phenylethyl)hydrazine nih.govsmolecule.com. Its molecular formula is C8H12N2, and its molecular weight is approximately 136.19 g/mol nih.govsmolecule.com. Mebanazine oxalate is formed by the reaction of alpha-phenylethylhydrazine with oxalic acid, resulting in a compound with the molecular formula C10H16N2·C2H2O4 ontosight.ai. The structure consists of an alpha-phenylethylhydrazine cation paired with an oxalate anion ontosight.ai. This classification places this compound within the broader category of hydrazine-based compounds, some of which have demonstrated significant biological activities, including enzyme inhibition researchgate.netpsychiatryonline.orgfrontiersin.org.
Here is a table summarizing key chemical identifiers for Mebanazine and this compound:
| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | PubChem CID |
| Mebanazine | C8H12N2 | 136.19 smolecule.com | 6179 nih.gov |
| This compound | C10H16N2·C2H2O4 | 226.26 lookchemicals.com | 16472 nih.gov |
Historical Research Trajectory and Academic Interest in Monoamine Oxidase Inhibitors
The historical research interest in MAOIs, including hydrazine (B178648) derivatives like mebanazine, originated serendipitously. Compounds with a hydrazine base, initially developed for treating tuberculosis, were observed to have mood-elevating effects psychiatryonline.orgnih.govresearchgate.net. This led to the investigation of hydrazine derivatives as potential antidepressants in the 1950s psychiatryonline.orgresearchgate.net. Iproniazid (B1672159), another hydrazine derivative, was among the first compounds recognized for its MAOI properties and its positive impact on the mood of tuberculosis patients psychiatryonline.org. This early success spurred the development and widespread use of other MAOIs, including mebanazine (marketed under the trade name Actomol), during the 1950s through the 1970s psychiatryonline.orgwikipedia.orgncats.io. Academic interest during this period focused on understanding the mechanism by which these compounds inhibited monoamine oxidase and the resulting effects on neurotransmitter levels in the brain, which were hypothesized to contribute to their antidepressant actions smolecule.comnih.gov.
Evolution of Research Focus on this compound Beyond Initial Therapeutic Considerations
While mebanazine was initially researched and used for its antidepressant properties, its clinical use was eventually discontinued (B1498344) primarily due to concerns about hepatotoxicity nih.govwikipedia.orgncats.ioscirp.org. This withdrawal from therapeutic application shifted the research focus on mebanazine and its salts, such as this compound, towards a deeper understanding of their biochemical interactions and pharmacological effects at a more fundamental level. Research moved beyond clinical efficacy to explore the specific mechanisms of MAO inhibition, interactions with other biological systems, and potential effects on metabolic pathways smolecule.comncats.io. Studies in animal models, for instance, investigated mebanazine's effects on glucose metabolism and its interaction with insulin (B600854), demonstrating its potential to influence blood glucose levels ncats.iomedchemexpress.comdss.go.thresearchgate.net. This evolution reflects a broader pattern in pharmacological research where compounds withdrawn from clinical use due to adverse effects may still serve as valuable tools for probing biological processes.
Current Academic Significance as a Research Tool and Probe
Despite its discontinued therapeutic use, this compound retains academic significance as a research tool and biochemical probe. Its well-characterized activity as a monoamine oxidase inhibitor makes it useful for in vitro and in vivo studies aimed at understanding the roles of MAO enzymes in various physiological and pathological processes medchemexpress.com. Researchers may utilize this compound to selectively inhibit MAO activity in experimental systems to investigate the downstream effects on neurotransmitter levels, metabolic pathways, and cellular functions smolecule.comncats.io. For example, studies exploring the influence of MAO inhibition on carbohydrate metabolism or specific neurological pathways might employ this compound as a tool ncats.iomedchemexpress.comdss.go.thresearchgate.net. Its use in research allows for the exploration of the complex roles of monoamine oxidases and the potential consequences of their modulation, contributing to the broader understanding of neurochemistry and metabolism ontosight.ai.
Structure
2D Structure
Properties
CAS No. |
34675-74-6 |
|---|---|
Molecular Formula |
C10H14N2O4 |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
oxalic acid;1-phenylethylhydrazine |
InChI |
InChI=1S/C8H12N2.C2H2O4/c1-7(10-9)8-5-3-2-4-6-8;3-1(4)2(5)6/h2-7,10H,9H2,1H3;(H,3,4)(H,5,6) |
InChI Key |
ZJHCOEKEFDUTPX-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)NN.C(=O)(C(=O)O)O |
Canonical SMILES |
CC(C1=CC=CC=C1)NN.C(=O)(C(=O)O)O |
Appearance |
Solid powder |
Other CAS No. |
34675-74-6 |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
65-64-5 (Parent) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(alpha-methylbenzyl)hydrazine Actomol mebanazine mebanazine monohydrochloride, (R)-isomer mebanazine monooxalate mebanazine monooxalate, (S)-isomer mebanazine monosulfate mebanazine oxalate mebanazine oxalate, (+-)-isomer mebanazine sulfate mebanazine, (+-)-isomer mebanazine, (R)-isomer mebanazine, (S)-isome |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization for Mebanazine Oxalate Research
General Synthetic Approaches to Hydrazine (B178648) Derivatives
Hydrazine derivatives are a versatile class of compounds with numerous applications in organic synthesis and various industries. ijcrt.org The core of their synthesis lies in the formation of the nitrogen-nitrogen single bond. Diverse synthetic pathways have been developed for hydrazine production. wikipedia.org
Hydrazone Formation and Subsequent Reduction Pathways
A common and widely used method for synthesizing substituted hydrazines involves the formation of hydrazones as key intermediates. mdpi.comsoeagra.com Hydrazones are typically formed by the condensation reaction between a hydrazine or a substituted hydrazine and a carbonyl compound, such as an aldehyde or a ketone, with the elimination of water. soeagra.com This reaction can be catalyzed by acids. soeagra.com
The general reaction for hydrazone formation can be represented as:
R₁R₂C=O + R₃R₄N-NH₂ → R₁R₂C=N-NR₃R₄ + H₂O
Once the hydrazone is formed, the carbon-nitrogen double bond (C=N) can be reduced to a carbon-nitrogen single bond (C-N), yielding the desired hydrazine derivative. researchgate.net Various reducing agents can be employed for this transformation, including metal-based reductants. researchgate.net For example, the reduction of hydrazones, phenylhydrazones, azines, and tosylhydrazones using magnesium in methanol (B129727) at ambient temperature is reported as a simple and high-yielding method. researchgate.net Sodium borohydride, alone or in combination with an acid catalyst, and sodium cyanoborohydride are also utilized for the reduction of N'-acyl hydrazones. researchgate.net Metal-free protocols using borane (B79455) catalysts and hydrosilane reductants have also been developed for the synthesis of alkyl hydrazine products via hydrazone intermediates. researchgate.net
Control of Starting Materials and Reaction Conditions
The synthesis of hydrazine derivatives requires careful control of starting materials and reaction conditions to achieve desired products and minimize side reactions. The choice of the carbonyl compound and the hydrazine or substituted hydrazine dictates the structure of the resulting hydrazone and, subsequently, the final hydrazine derivative. soeagra.com
Reaction conditions such as temperature, solvent, and the presence of catalysts or additives significantly influence the reaction rate, selectivity, and yield. For instance, the condensation of hydrazides with aldehydes or ketones to form hydrazones is often carried out in organic solvents like ethanol, methanol, butanol, or tetrahydrofuran, sometimes with the addition of acetic acid. mdpi.com The reaction time and temperature need to be optimized based on the specific reactants to ensure complete conversion and prevent degradation or side product formation. rsc.org
Controlling the level of substitution on the hydrazine moiety can be challenging with direct alkylation of hydrazines using alkyl halides due to poor selectivity. wikipedia.org However, methods like the alkylation of protected hydrazine derivatives, such as di-tert-butyl hydrazine-1,2-dicarboxylate, can provide mono- or di-substituted hydrazine derivatives in good yields under mild conditions. researchgate.net
Specific Preparative Routes for (1-Phenylethyl)hydrazine and its Oxalate (B1200264) Salt
(1-Phenylethyl)hydrazine, the free base of mebanazine (B154351), can be synthesized through specific chemical routes.
Synthesis via (1-Phenylethyl)amine Intermediates
While direct synthesis of (1-phenylethyl)hydrazine might involve the general methods described above, one potential route could involve the transformation of (1-phenylethyl)amine or its derivatives. Although direct conversion of a primary amine to a hydrazine is not a standard single step reaction, multi-step sequences involving amine intermediates are common in organic synthesis. For example, the synthesis of other hydrazine derivatives has been reported through sequences involving intermediate compounds derived from amines. tubitak.gov.tr The synthesis of chiral hydrazine, ((1S)-1-phenylethyl)-, has been reported via sodium-metal reduction of a nitrosamine (B1359907) derived from a bis((R)-1-phenylethyl)amine, yielding the hydrazine as a primary product. This suggests that (1-phenylethyl)amine could serve as a starting material or an intermediate in a multi-step synthesis of (1-phenylethyl)hydrazine.
Salt Formation Mechanisms with Oxalic Acid
Mebanazine oxalate is the salt formed between (1-phenylethyl)hydrazine and oxalic acid. Salt formation between an amine (in this case, the hydrazine with its basic nitrogen atoms) and a carboxylic acid (oxalic acid) is a typical acid-base reaction. Oxalic acid is a dicarboxylic acid. nih.govscribd.com
The reaction involves the transfer of a proton from the acidic carboxyl group of oxalic acid to a basic nitrogen atom of (1-phenylethyl)hydrazine. Hydrazines have two nitrogen atoms, and both can potentially be protonated depending on the reaction conditions and the pKa values. However, in the case of forming a simple oxalate salt, the protonation typically occurs on the more basic nitrogen atom.
The formation of the oxalate salt can be represented as the reaction between (1-phenylethyl)hydrazine and oxalic acid, resulting in the formation of an ionic compound consisting of the protonated hydrazine cation and the oxalate anion. The stoichiometry of the salt can vary depending on the relative amounts of the reactants and the reaction conditions, potentially leading to different salt forms (e.g., mono-oxalate or dioxalate). This compound is described with a 1:1 stoichiometry between mebanazine and oxalic acid in some references. nih.gov
Stereoselective Synthesis and Chiral Resolution Techniques
(1-Phenylethyl)hydrazine contains a chiral center at the carbon atom bonded to the phenyl group and the hydrazine moiety. This means it can exist as two enantiomers: (R)-(1-phenylethyl)hydrazine and (S)-(1-phenylethyl)hydrazine. The synthesis of this compound may involve a racemic mixture of these enantiomers, or specific synthetic routes might be employed to favor the formation of one enantiomer over the other (stereoselective synthesis).
Stereoselective synthesis aims to produce a desired stereoisomer with high purity. For chiral hydrazines like (1-phenylethyl)hydrazine, this could involve using chiral starting materials, chiral reagents, or chiral catalysts in the synthesis steps. For example, applying Mitsunobu conditions to chiral alcohols as starting materials can enable the synthesis of enantiopure chiral alkyl hydrazines. enamine.net
Alternatively, if a racemic mixture of (1-phenylethyl)hydrazine is obtained, chiral resolution techniques can be used to separate the enantiomers. Optical resolution is a method used to separate a racemic compound into its individual enantiomers. tcichemicals.com This can be achieved by forming diastereomeric salts with a chiral acid, followed by separation based on differences in their physical properties (e.g., solubility, melting point). Oxalic acid itself is achiral nih.govscribd.com, but forming a salt of racemic (1-phenylethyl)hydrazine with a chiral acid would yield diastereomeric salts that could potentially be separated. Another approach for chiral resolution is the use of chiral chromatography, where a chiral stationary phase is used to separate enantiomers based on differential interactions. tcichemicals.comchemistrydocs.com Enzymatic kinetic resolution is another technique that has been explored for the separation of enantiomers of various compounds, including those with chiral centers adjacent to functional groups that can react with enzymes. researchgate.net
Detailed research findings on the specific stereoselective synthesis or chiral resolution of (1-phenylethyl)hydrazine leading to enantiopure this compound would require specific literature focused on these particular processes.
Enantiomeric Synthesis Strategies for (1-Phenylethyl)hydrazine
The synthesis of enantiomerically pure (1-phenylethyl)hydrazine, the active component of this compound, is a key aspect for research into its stereospecific interactions. One method for synthesizing (1S)-1-phenylethylhydrazine involves the sodium-metal reduction of a nitrosamine derivative obtained from (R)-bis((R)-1-phenylethyl)amine. This process yields 1,1-bis((R)-1-phenylethyl)hydrazine as the primary product with good yield (84%) .
Another approach to synthesizing 1-phenylethylhydrazine (mebanazine) involves starting from 1-phenylethylamine (B125046). This synthesis proceeds through the conversion of 1-phenylethylamine to its diazotate intermediate, followed by a reaction with hydrazinium (B103819) sulfate (B86663) in anhydrous hydrazine. When initiated with optically active 1-phenylethylamine, this method successfully yields optically active 1-phenylethylhydrazine, which can be isolated as the oxalate salt researchgate.net.
Asymmetric hydrogenation also presents a strategy for the enantioselective synthesis of chiral hydrazines. For instance, an efficient method utilizes a nickel complex, Ni-(S,S)-Ph-BPE, to catalyze the asymmetric hydrogenation of cyclic N-acyl hydrazones, producing chiral cyclic hydrazines with high yields and excellent enantioselectivities, in some cases exceeding 99% enantiomeric excess nih.gov. While this specific example focuses on cyclic hydrazines, the principle of asymmetric hydrogenation of imine or hydrazone precursors is relevant to generating chiral hydrazine derivatives like (1-phenylethyl)hydrazine.
Furthermore, research into the enantioselective synthesis of chiral amines, which share the 1-phenylethyl moiety, provides insights into potential synthetic routes. Transition metal-catalyzed asymmetric hydrogenation of imines, using catalysts based on iridium or ruthenium with chiral ligands, has achieved high enantioselectivities acs.org. Chiral auxiliaries, such as derivatives of N-(1-phenylethyl)aziridine-2-carboxylic acid, have also been effectively employed in asymmetric synthesis to control stereochemistry nih.gov. Similarly, enantioselective synthesis of primary 1-(aryl)alkylamines has been achieved through nucleophilic addition to hydroxyoxime ethers bearing a chiral auxiliary derived from methyl (R)-mandelate nih.gov. These strategies highlight diverse chemical transformations and catalytic systems that could potentially be adapted or provide inspiration for the enantioselective synthesis of (1-phenylethyl)hydrazine.
Methods for Chiral Separation and Absolute Configuration Determination (e.g., Chiral HPLC, Electronic Circular Dichroism)
The study of chiral compounds like (1-phenylethyl)hydrazine necessitates effective methods for separating enantiomers and determining their absolute configuration. High-performance liquid chromatography (HPLC) is a widely used technique for chiral separation. This can be achieved by employing chiral stationary phases, which may contain cellulose (B213188) derivatives or cyclodextrins, designed to interact differently with each enantiomer researchgate.net, chemistrydocs.com, chromatographytoday.com. Alternatively, chiral separation can be performed on conventional achiral stationary phases by adding chiral selectors directly to the mobile phase researchgate.net, chemistrydocs.com.
Another strategy for chiral separation involves the formation of diastereomers. Chiral carbonyl compounds can react with chiral hydrazine reagents to form diastereomeric hydrazones. These diastereomers, having different physical properties, can then be separated using standard chromatographic techniques like reversed-phase HPLC on achiral columns researchgate.net, psu.edu. While this method is described for separating chiral carbonyl compounds, the principle of forming separable diastereomers could potentially be applied to chiral hydrazines or their precursors.
Determining the absolute configuration of chiral molecules is crucial for understanding their properties and activity. Several methods are available for this purpose, including Nuclear Magnetic Resonance (NMR)-based techniques, X-ray diffraction, and spectroscopic methods utilizing polarized light sioc-journal.cn, nih.gov.
Electronic Circular Dichroism (ECD) spectroscopy is a powerful tool for studying chiral molecules and assigning their stereochemistry ntu.edu.sg, chiralabsxl.com. ECD measures the differential absorption of left and right circularly polarized light by a chiral substance ntu.edu.sg. The resulting spectrum, which shows the variation in CD signal with wavelength, can provide definitive information about the handedness of a compound chiralabsxl.com. Comparing experimental ECD spectra with theoretically calculated spectra or with spectra of compounds with known stereochemistry is a common approach for absolute configuration assignment researchgate.net, chiralabsxl.com, nih.gov, nih.gov. Enantiomers exhibit characteristic mirror-image relationships in their ECD spectra researchgate.net, chiralabsxl.com.
X-ray diffraction, particularly single-crystal X-ray crystallography, can directly determine the absolute configuration of a chiral molecule when suitable crystals are available researchgate.net, sioc-journal.cn. NMR spectroscopy can also be used for determining enantiomeric excess and, in some cases, absolute configuration, often with the aid of chiral derivatizing agents or chiral protonating agents researchgate.net, sioc-journal.cn. Vibrational Circular Dichroism (VCD) is another spectroscopic technique that can be used for absolute configuration determination, measuring the differential absorption of polarized infrared light sioc-journal.cn, nih.gov.
Analog Synthesis and Structure Modification for Research Purposes
Research involving this compound may include the synthesis and study of analogs and structurally modified compounds to explore relationships between chemical structure and biological activity or other properties. While specific research on this compound analogs is not extensively detailed in the provided results, studies on related hydrazine derivatives and compounds containing the 1-phenylethyl moiety illustrate common strategies for analog synthesis and structural modification.
For instance, hydrazine-based Schiff base complexes have been synthesized and studied for various properties, including antibacterial activity researchgate.net, ptfarm.pl. The reaction of phenyl hydrazine with different aldehydes has led to the synthesis of new derivatives investigated as potential anticancer agents researchgate.net. These examples demonstrate the use of the hydrazine functional group as a building block for creating diverse molecular structures.
Research on compounds containing the 1-phenylethyl group, even if not directly derived from this compound, also highlights approaches to structural modification. A series of 1-phenyl-3-(1-phenylethyl)urea derivatives were synthesized and modified to identify novel complement inhibitors. Structural variations, such as the introduction of five- or six-carbon chains, were found to significantly improve inhibitory activity nih.gov. This illustrates how modifications to different parts of a molecule containing the 1-phenylethyl group can impact its biological function.
Other hydrazine derivatives structurally related to Mebanazine (1-phenylethylhydrazine) include Carbenzide (ethyl 2-(1-phenylethyl)hydrazinecarboxylate) wikipedia.org and Benmoxin (N'-(1-phenylethyl)benzohydrazide) wikipedia.org. The synthesis and study of such related compounds represent a common strategy in medicinal chemistry and chemical biology to understand the role of specific structural features in activity and properties. The synthesis of 4-(1-ferrocenylalkyl)pyrazoles from 1-ferrocenylalkylamines through reactions involving hydrazine also exemplifies the use of hydrazine in constructing more complex molecular architectures researchgate.net.
Molecular Mechanisms of Action: Enzyme Inhibition and Target Interaction Studies
Monoamine Oxidase Inhibition Kinetics and Dynamics
The interaction between mebanazine (B154351) and MAO enzymes can be characterized by specific kinetic properties, including its mode of inhibition and the dynamics of its binding.
Competitive Inhibition Characteristics of Mebanazine
Mebanazine functions as a competitive inhibitor of monoamine oxidase. smolecule.com Competitive inhibition occurs when an inhibitor molecule binds to the same active site as the enzyme's natural substrate, thereby competing with the substrate for binding. researchgate.net This interaction prevents the substrate from binding to the enzyme and undergoing catalysis. researchgate.net The chemical structure of mebanazine allows it to effectively interact with the active site of monoamine oxidase, thus blocking its activity. smolecule.com
Selectivity Profiles for MAO-A and MAO-B Enzymes
Monoamine oxidase exists in two primary isoforms, MAO-A and MAO-B, which exhibit different substrate preferences and tissue distributions. patsnap.com MAO-A preferentially deaminates serotonin (B10506), norepinephrine (B1679862), and epinephrine, while MAO-B primarily metabolizes phenylethylamine and certain trace amines; dopamine (B1211576) is deaminated by both isoforms. wikipedia.org While some MAOIs show selectivity for one isoform over the other, mebanazine is generally described as a non-selective MAO inhibitor, affecting both MAO-A and MAO-B. researchgate.netwikipedia.org The differential inhibition of these isoforms by various MAOIs is linked to structural differences in their active sites and adjacent recognition sites, which influence inhibitor binding. nih.govscirp.org
Enzymatic Substrate Specificity and Neurotransmitter Metabolism Modulation
Mebanazine's inhibition of MAO enzymes directly impacts the metabolism of their natural substrates, particularly monoamine neurotransmitters. patsnap.com
Impact on Oxidative Deamination of Monoamines (Serotonin, Norepinephrine, Dopamine)
As a MAOI, mebanazine inhibits the oxidative deamination of key monoamines, including serotonin, norepinephrine, and dopamine. smolecule.compatsnap.com This enzymatic process, normally carried out by MAO, is responsible for breaking down these neurotransmitters. patsnap.com By inhibiting this process, mebanazine prevents their degradation. smolecule.compatsnap.com
Consequential Neurotransmitter Level Alterations in Synaptic Cleft Models
The inhibition of monoamine oxidation by mebanazine leads to increased levels of these neurotransmitters in the brain. smolecule.com Specifically, the reduced breakdown of serotonin, norepinephrine, and dopamine results in their elevated concentrations within the synaptic cleft. smolecule.compatsnap.com Increased availability of these neurotransmitters at the synapse is thought to contribute to the pharmacological effects observed with MAO inhibitors. smolecule.compatsnap.comdrugbank.com Studies on the effects of MAO inhibitors suggest that increased availability of serotonin and norepinephrine in the synaptic cleft is associated with their therapeutic effects. drugbank.comscirp.org
Molecular Recognition and Active Site Interaction Analyses
The interaction of mebanazine with the active site of monoamine oxidase is crucial for its inhibitory activity. MAO enzymes contain a flavin adenine (B156593) dinucleotide (FAD) cofactor covalently attached within the active site. mdpi.commdpi.com The active sites of MAO-A and MAO-B share structural similarities, including key tyrosine residues that form an "aromatic cage" involved in substrate binding. mdpi.comnih.gov Differences in the size and shape of recognition sites near the active site contribute to the selectivity profiles observed with different MAO inhibitors. nih.govmdpi.com While detailed molecular docking or interaction analyses specifically for mebanazine were not extensively found in the provided results, the general mechanism for hydrazine (B178648) MAO inhibitors involves interaction with the FAD cofactor within the active site, often forming a covalent adduct. mdpi.com The chemical structure of mebanazine allows it to interact effectively with this active site, thereby blocking enzymatic activity. smolecule.com
Ligand-Enzyme Binding Modes and Conformational Changes
The interaction of Mebanazine with its primary target, monoamine oxidase, involves both initial non-covalent binding and subsequent covalent modification. As a hydrazine MAOI, Mebanazine is classified as an irreversible inhibitor. The initial reversible binding within the MAO active site involves specific interactions between the inhibitor and amino acid residues. Research on irreversible MAO inhibitors, including hydrazines, indicates that non-covalent interactions crucial for initial binding include those involving a hydrogen bond donor and hydrophobic-aromatic features within approximately 5.7 angstroms of each other in the binding site. The chemical structure of Mebanazine, containing a phenyl group and a hydrazine moiety, facilitates these types of interactions within the enzyme's active site nih.gov.
Enzyme-ligand interactions can also induce conformational changes in the enzyme structure, which can influence binding affinity, catalytic activity, and the mechanism of inhibition. Concepts such as induced fit, where the enzyme's conformation changes upon ligand binding to optimize the interaction, and conformational selection, where a pre-existing enzyme conformation is selected by the ligand, are general principles in enzyme kinetics. While specific data detailing conformational changes in MAO upon Mebanazine binding were not found, it is plausible that the binding process, particularly the formation of the covalent adduct with the FAD cofactor, involves or induces alterations in the enzyme's three-dimensional structure around the active site. This could affect substrate access and product release, contributing to the sustained inhibition.
Role of Hydrazine Moiety in Inhibitory Activity
The hydrazine functional group (-NH-NH2) is the defining structural feature of Mebanazine and is directly responsible for its mechanism of irreversible enzyme inhibition, particularly its potent effect on monoamine oxidases nih.gov. Hydrazine-containing compounds act as mechanism-based inhibitors of MAO. This means they are substrates for the enzyme, undergoing a chemical transformation catalyzed by MAO itself, which then leads to enzyme inhibition.
The critical step involving the hydrazine moiety is its oxidation by the MAO enzyme. MAO catalyzes the oxidative deamination of its typical monoamine substrates, utilizing its FAD cofactor nih.gov. In the case of hydrazine inhibitors like Mebanazine, the enzyme attempts to catalyze a similar oxidative reaction on the hydrazine group. This process generates a highly reactive species derived from the hydrazine moiety.
This reactive intermediate then forms a stable, covalent bond with the FAD cofactor within the active site of the MAO enzyme. The formation of this covalent adduct effectively renders the enzyme catalytically inactive, as the FAD cofactor is essential for the oxidative function of MAO. This irreversible binding distinguishes hydrazine MAOIs from reversible inhibitors. The stability of the covalent bond means that enzyme activity can only be restored through the synthesis of new enzyme molecules.
Furthermore, the hydrazine group can participate in initial non-covalent interactions within the enzyme active site, potentially acting as a hydrogen bond donor to residues in the binding pocket. However, its primary role in the irreversible inhibition mechanism is its susceptibility to MAO-catalyzed oxidation and subsequent covalent attachment to the FAD cofactor. The involvement of the hydrazine group in inhibiting other enzymes, such as pethidine N-demethylase and pituitary enzymes, also underscores its general reactivity and capacity to interfere with enzymatic processes through mechanisms that may involve similar oxidative steps or other interactions facilitated by the hydrazine structure.
Preclinical Pharmacological Investigations and Biological Pathways
Neurotransmitter System Modulation in Experimental Models
Investigations have focused on how mebanazine (B154351) oxalate (B1200264) impacts neurotransmitter systems, primarily due to the activity of its parent compound, mebanazine, as a monoamine oxidase inhibitor.
Mebanazine, as a monoamine oxidase inhibitor, functions by preventing the enzymatic breakdown of monoamine neurotransmitters such as dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862) in the brain. smolecule.com This inhibition leads to elevated concentrations of these neurotransmitters within the synaptic cleft, a mechanism associated with its historical use as an antidepressant. smolecule.comncats.io While direct quantification of neurotransmitter concentrations specifically for mebanazine oxalate is not extensively detailed in the provided sources, the established mechanism of mebanazine strongly implies this effect in preclinical models.
In vivo studies have explored the neuropharmacological effects of mebanazine. For instance, research in fowls investigated the impact of mebanazine pretreatment on arousal states induced by reserpine. nih.gov This study examined how subsequent intraventricular administration of neurotransmitters like noradrenaline, dopamine, and 5-hydroxytryptamine (serotonin) influenced these arousal states in mebanazine-pretreated animals. nih.gov This highlights the use of in vivo models to understand the interplay between mebanazine's effects and the activity of key neurotransmitters. While some sources mention in vitro and in vivo studies in broader contexts like drug-food analogues or nanoparticles, specific detailed neuropharmacological investigations of this compound in isolated in vitro systems are not prominently featured in the provided information.
Metabolic Pathway Interrogation
Beyond its effects on neurotransmitters, preclinical research has delved into the influence of this compound on various metabolic pathways.
Studies in animal models, specifically rats, have indicated that mebanazine may influence glucose metabolism. smolecule.comdss.go.thbioscientifica.com Research investigated the potentiation of insulin-induced hypoglycemia by mebanazine. dss.go.th In one study, chronic administration of mebanazine (15 mg/kg daily for 3 weeks) significantly potentiated and prolonged the hypoglycemic response to insulin (B600854) in rats compared to control animals. dss.go.th
Table 1: Effect of Mebanazine Pretreatment on Insulin-Induced Hypoglycemia in Rats
| Treatment Group | Blood Sugar Level 3 hours Post-Insulin (as % of initial) |
| Control | Returned to pre-insulin levels |
| Mebanazine-Treated (15 mg/kg) | Recovered to 50% of initial values |
Data derived from a study in rats treated with insulin (1 unit/kg s.c.) after 3 weeks of daily mebanazine administration. dss.go.th
Regarding hepatic enzyme activity, investigations into the effect of mebanazine base (5-10 mg/kg/24 hr) on liver enzymes responsible for inactivating corticosteroids in rats over 42 days found no significant change in their activity per gram of liver. bioscientifica.com However, studies suggest mebanazine's potential influence on liver enzyme activity related to glucose metabolism, although the exact mechanisms warrant further investigation. smolecule.com
This compound has been specifically implicated in affecting the phosphogluconate oxidative pathway. Research in rats demonstrated that this compound inhibited the phosphogluconate oxidative pathway in the pituitary gland. bioscientifica.combioscientifica.com This pathway is crucial for generating NADPH and producing ribose, which are essential components for the biosynthesis of nucleotides and vital proteins, including enzymes and hormones. bioscientifica.comnih.gov Studies explored the relationship between the MAO blocking potency of various inhibitors, including this compound, their effect on somatotrophic hormone production, and their inhibitory effect on the phosphogluconate oxidative pathway. bioscientifica.combioscientifica.com
Beyond glucose metabolism and the phosphogluconate pathway, preclinical studies in experimental organisms have examined the broader metabolic effects of mebanazine. In rats, treatment with mebanazine led to a significant reduction in body weight gain compared to control animals. dss.go.th Both food and water consumption were also significantly reduced in mebanazine-treated rats. dss.go.th Animal models have also indicated that mebanazine possesses anorexic action. ncats.io Furthermore, studies have assessed the impact of mebanazine on pituitary weight and growth hormone content, noting a significant reduction in growth hormone content in mebanazine-treated groups. dss.go.th
Table 2: Effects of Mebanazine Treatment on Metabolic Parameters in Rats
| Parameter | Control Group Mean ± S.E. | Mebanazine-Treated Group Mean ± S.E. | Significance |
| Net Weight Gain (g) | 93 ± 6 | Net Loss | Significant |
| Food Consumption | - | Significantly Reduced | Significant |
| Water Consumption | - | Significantly Reduced | Significant |
| Pituitary Weight (mg) | - | No Significant Change | Not Significant |
| Growth Hormone Content | - | Significantly Reduced | Significant |
Data synthesized from preclinical studies in rats. dss.go.thbioscientifica.com
Endocrine System Regulation Studies
Preclinical research has examined the effects of mebanazine on endocrine system regulation, with a focus on pituitary function and other key endocrine glands.
Impact on Somatotrophic Hormone (STH) Production and Secretion in Pituitary Models
Studies have indicated that mebanazine can influence somatotrophic hormone (STH), also known as growth hormone (GH). Chronic administration of mebanazine (15 mg/kg/day) for six weeks in rats was associated with a significant reduction in pituitary growth hormone content. oup.comoup.com However, this observed reduction was not statistically different from that in pair-fed control animals, suggesting that the effect on pituitary growth hormone content might be secondary to reduced food intake rather than a direct inhibitory action on hormone production or secretion. oup.comoup.com In contrast, another study proposed that mebanazine might directly block the release of growth hormone from the pituitary through a mechanism related to its enzyme inhibitory activity, in addition to potentiating the effects of corticosteroids. bioscientifica.com Furthermore, research using a pituitary-hypothalamus organ culture model indicated that mebanazine inhibited STH production. capes.gov.br
Effects on Anterior Pituitary Metabolism and Glucose Oxidation
Investigations into the metabolic effects of mebanazine on the pituitary have shown an impact on glucose metabolism. Mebanazine was found to inhibit the activity of glucose-6-phosphate (G-6-P) dehydrogenase. capes.gov.brnih.gov This enzyme plays a crucial role in the pentose (B10789219) phosphate (B84403) pathway, which is involved in cellular metabolism. Additionally, mebanazine has been shown to potentiate insulin-induced hypoglycemia and delay the recovery of blood glucose levels in animal models. ncats.ioncats.io This potentiation of insulin's effects on glucose levels suggests an alteration in glucose metabolism, potentially involving pituitary or adrenal pathways, although some findings attribute this effect partly to interference with adrenergic mechanisms that counteract low glucose levels. oup.com
Modulation of Endocrine Gland Function (e.g., Thymus, Adrenals)
Mebanazine has been observed to modulate the function of other endocrine glands, including the thymus and adrenal glands. Studies in rats have demonstrated that mebanazine stimulates the involution of the thymus. bioscientifica.com Concurrently, it stimulates the depletion of ascorbic acid from the adrenal glands. bioscientifica.com These effects suggest that mebanazine may induce the release of adrenocorticotrophic hormone (ACTH) in both normal rats and those receiving high doses of hydrocortisone. bioscientifica.com The observed impact on the adrenal glands and thymus is considered to be linked to the compound's ability to potentiate the effects of corticosteroids. bioscientifica.com
Preclinical Investigations into Growth and Development Parameters
Preclinical studies have also investigated the effects of mebanazine on parameters related to growth and development in animal models.
Influence on Body Weight Gain and Food Intake in Experimental Animals
A consistent finding in preclinical studies is the significant influence of mebanazine on body weight gain and food intake in experimental animals. Chronic treatment with mebanazine (15 mg/kg/day) for a period of six weeks led to a marked reduction in both body weight gain and food consumption in rats. oup.comoup.com In one study spanning six weeks, control animals demonstrated a net weight gain, whereas both the mebanazine-treated group and the pair-fed control group experienced a net loss in weight. oup.com Acute administration of mebanazine to fasted rats had a minimal effect on food consumption in the immediate two-hour period post-dosing but resulted in a significant reduction in food intake over a 24-hour duration. oup.comoup.com In fed rats, a single oral dose of mebanazine significantly reduced eating within the subsequent six hours. oup.comoup.com Treatment with a lower dose of mebanazine (2.5 mg/kg) for 15 days also resulted in a significant decrease in food intake. oup.comoup.com The reduction in body weight gain observed with mebanazine treatment appears to be primarily attributable to this reduction in food intake, rather than a specific direct effect on growth hormone production or activity. oup.com
Table 1: Summary of Mebanazine Effects on Body Weight and Food Intake in Rats (6 Weeks)
| Group | Net Weight Gain (g) | Food Consumption (Reduced vs. Control) |
| Control | 93 ± 6 | - |
| Mebanazine-Treated | Net Loss | Significantly Reduced oup.comoup.com |
| Pair-fed Control | Net Loss | Significantly Reduced oup.comoup.com |
Data extracted from preclinical studies. oup.com
Table 2: Summary of Mebanazine Effects on Tibial Epiphysial Cartilage Width in Immature Rats
| Treatment Group | Tibial Epiphysial Cartilage Width (Reduced vs. Control) |
| Mebanazine-Treated | Significant Reduction oup.comoup.com |
| Pair-fed Control | Not significantly different from Mebanazine-Treated oup.comoup.com |
Structure Activity Relationship Sar Studies of Mebanazine Oxalate
Mapping Structural Determinants of MAO Inhibitory Potency
The inhibitory activity of mebanazine (B154351) is intrinsically linked to its chemical structure. Key structural elements contribute to its interaction with monoamine oxidase enzymes.
Analysis of the Core Hydrazine (B178648) Scaffold for Activity
Mebanazine belongs to the hydrazine class of MAO inhibitors. wikipedia.orgwikipedia.orgscirp.orgresearchgate.net The core hydrazine functional group (-NH-NH₂) is fundamental to the mechanism of action of these compounds. Hydrazine MAOIs, including related compounds like iproniazid (B1672159), phenelzine, and isocarboxazide, are known to act as irreversible inhibitors of MAO enzymes. mdpi.com This irreversible inhibition typically involves the formation of a stable covalent adduct with the flavin adenine (B156593) dinucleotide (FAD) coenzyme present in the active site of MAO. mdpi.com The hydrazine scaffold's structural similarity to the amino group of endogenous monoamine substrates is believed to facilitate its binding to the enzyme's active site, positioning it for the subsequent inhibitory reaction. mdpi.com
Role of the Alpha-Methylbenzyl Group in Enzyme Interaction
The mebanazine molecule features an alpha-methylbenzyl group attached to the hydrazine scaffold. This moiety, also referred to as a 1-phenylethyl group, is a significant lipophilic substituent. smolecule.com While detailed crystallographic or mechanistic studies specifically illustrating the interaction of the alpha-methylbenzyl group of mebanazine with the MAO enzyme were not found in the provided information, studies on related MAO inhibitors have indicated that substituents on the carbon atom alpha to the nitrogen involved in enzyme interaction can significantly influence activity. Research has highlighted the importance of a methyl residue on the alpha-carbon atom for the activity of certain MAO inhibitors. bioscientifica.com This suggests that the alpha-methylbenzyl group in mebanazine likely plays a crucial role in orienting the molecule within the enzyme's active site and contributing to binding affinity through hydrophobic interactions with surrounding amino acid residues.
Influence of Substituent Modifications on Pharmacological Activity Profiles
Subtle variations in the chemical structure of MAO inhibitors can lead to notable differences in their biological effects, including efficacy, selectivity, and metabolic fate.
Impact of Stereoisomerism on Biological Efficacy and Selectivity
The alpha-methylbenzyl group in mebanazine contains a chiral center at the alpha-carbon, leading to the existence of two enantiomers: (R)- and (S)-mebanazine. Mebanazine oxalate (B1200264) is typically described as racemic, meaning it is a mixture of both enantiomers. nih.govncats.io Stereoisomerism can profoundly impact the pharmacological activity of drugs, as biological targets, such as enzymes, are often chiral and can interact differently with each enantiomer. biomedgrid.comnih.gov Studies on the stereoisomers of other MAO inhibitors, such as amphetamine and deprenyl, have demonstrated that enantiomers can exhibit differential potency and selectivity towards MAO-A and MAO-B isoforms. nih.gov Although specific comparative data on the MAO inhibitory potency or selectivity of the individual (R)- and (S)-mebanazine enantiomers were not available in the provided sources, it is a general principle in medicinal chemistry that stereoisomers can have distinct pharmacological profiles.
Effect of Methyl Residues on MAOI Potency
The presence of a methyl group on the alpha-carbon of the alpha-methylbenzyl moiety in mebanazine is a specific structural feature with implications for its activity. Research on MAO inhibitors has indicated that a methyl residue in this position can enhance the activity of these compounds, particularly in influencing certain biological effects related to MAO inhibition, such as effects on pituitary hormone secretion. bioscientifica.com This suggests that the methyl group contributes favorably to the interaction with the MAO enzyme, potentially by influencing the conformation or binding interactions of the molecule within the active site.
Comparative SAR with Related Hydrazine Derivatives
Summary of Structural Features and Influence on Activity (Based on Available Information):
| Structural Feature | Description in Mebanazine | Reported Influence on MAOI Activity / Related Principle |
| Hydrazine Scaffold | Core -NH-NH₂ functional group. | Essential for MAO inhibition, typically through irreversible covalent binding to the FAD coenzyme. mdpi.com Facilitates binding due to similarity to substrate amino group. mdpi.com |
| Alpha-Methylbenzyl Group | Phenyl ring substituted with a methyl group at the alpha carbon, attached to the hydrazine. | Likely influences binding affinity and orientation within the active site through hydrophobic interactions. Importance of alpha-carbon methyl noted in related MAOIs. bioscientifica.com |
| Methyl Residue (on alpha-carbon) | Specific methyl group on the carbon adjacent to the hydrazine nitrogen and attached to the phenyl ring. | Shown to enhance the activity of certain MAOIs, potentially by influencing interaction with the enzyme. bioscientifica.com |
| Stereoisomerism | Chiral center at the alpha-carbon, resulting in (R) and (S) enantiomers. Mebanazine oxalate is racemic. nih.govncats.io | Stereoisomers can exhibit differential potency and selectivity towards biological targets, including MAO isoforms (general principle, observed with other MAOIs). biomedgrid.comnih.govnih.gov |
Analytical Methodologies for Mebanazine Oxalate Research
Chromatographic and Spectroscopic Techniques for Characterization and Purity Assessment
The characterization and purity assessment of Mebanazine (B154351) oxalate (B1200264) relies on a combination of chromatographic and spectroscopic methods. These techniques provide orthogonal information, ensuring a thorough analysis of the compound's chemical properties.
High-Performance Liquid Chromatography (HPLC) for Separation and Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purity assessment of Mebanazine oxalate. As a hydrazine (B178648) derivative, Mebanazine is a polar compound, which guides the selection of appropriate HPLC methodologies. A reversed-phase HPLC method would be a common approach for its analysis.
In a typical reversed-phase HPLC setup for a compound like Mebanazine, a non-polar stationary phase, such as a C18 column, would be employed. The mobile phase would consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol (B129727). The separation is based on the differential partitioning of this compound and any impurities between the stationary and mobile phases. Detection is commonly achieved using an ultraviolet (UV) detector set at a wavelength where this compound exhibits maximum absorbance.
Method validation for an HPLC analysis of this compound would involve assessing parameters such as linearity, accuracy, precision, specificity, and sensitivity (limit of detection and limit of quantification) to ensure the reliability of the results.
Hypothetical HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | C18 (Octadecylsilyl) silica (B1680970) gel, 5 µm particle size, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 20 µL |
| Column Temperature | 25 °C |
Note: This table represents a typical starting point for method development for a compound structurally similar to Mebanazine and is not based on published experimental data for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and purity analysis of volatile and thermally stable compounds. For the analysis of Mebanazine, derivatization might be employed to increase its volatility and thermal stability, although direct analysis is also possible. The Kovats retention index, a measure of where a compound elutes relative to a series of n-alkanes, for Mebanazine on a standard non-polar column is reported to be 1240, providing a key piece of data for its identification.
In GC-MS analysis, the sample is vaporized and separated based on its boiling point and interactions with the stationary phase of the GC column. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), provides a molecular fingerprint that can be used to identify the compound by comparing it to spectral libraries (e.g., NIST). The fragmentation pattern is characteristic of the molecule's structure. For a molecule like Mebanazine, fragmentation would likely involve cleavage of the bond between the ethyl group and the hydrazine moiety, as well as fragmentation of the phenyl ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like this compound. Both ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR spectroscopy would provide information on the number of different types of protons, their chemical environment, and their connectivity. For Mebanazine, one would expect to see distinct signals for the aromatic protons on the phenyl ring, the methine (CH) proton, the methyl (CH₃) protons, and the protons on the hydrazine (-NH-NH₂) group. The chemical shifts, splitting patterns (multiplicity), and integration of these signals would allow for the complete assignment of the proton structure.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Compound Confirmation
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are valuable techniques for the functional group analysis and confirmation of this compound.
IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. The resulting IR spectrum shows absorption bands at specific wavenumbers that correspond to particular functional groups. For this compound, characteristic IR absorption bands would be expected for the N-H stretching of the hydrazine group, C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and absorptions associated with the oxalate counter-ion (C=O and C-O stretching).
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by the molecule, which corresponds to electronic transitions. The UV-Vis spectrum of Mebanazine would be expected to show absorption maxima characteristic of the phenylhydrazine (B124118) chromophore. The position and intensity of these absorption bands can be used for quantitative analysis and to confirm the presence of the aromatic system.
Enzymatic Assays for Biochemical Activity Quantification
To quantify the biochemical activity of this compound, specifically its inhibitory effect on monoamine oxidase (MAO), in vitro enzymatic assays are employed.
in vitro Assays for Monoamine Oxidase Inhibition
Mebanazine is known to be a potent inhibitor of monoamine oxidase (MAO), an enzyme that plays a crucial role in the metabolism of monoamine neurotransmitters. google.com In vitro assays are used to determine the potency and selectivity of Mebanazine's inhibitory activity against the two major isoforms of MAO, MAO-A and MAO-B.
These assays typically involve incubating the purified MAO-A or MAO-B enzyme with a suitable substrate (e.g., kynuramine (B1673886) for both isoforms, or more specific substrates for each) in the presence of varying concentrations of this compound. The rate of the enzymatic reaction is measured, often by monitoring the formation of a product that can be detected spectrophotometrically or fluorometrically.
The inhibitory potency of this compound is expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. By determining the IC₅₀ values for both MAO-A and MAO-B, the selectivity of Mebanazine as an MAO inhibitor can be established. Although Mebanazine is recognized as a potent MAO inhibitor, specific IC₅₀ values from publicly available, peer-reviewed literature are not readily found.
Assays for Glucose Oxidation and Dehydrogenase Activities
In the study of this compound's metabolic effects, assays for glucose oxidation and dehydrogenase activities are pivotal. While direct research on this compound's impact on glucose oxidation is not extensively documented, the methodologies for such investigations are well-established. Typically, glucose oxidation is measured by quantifying the production of radiolabeled CO2 from glucose substrates, such as [14C]-glucose, in tissue homogenates or cell cultures. This provides a direct measure of the rate of glucose metabolism through glycolysis and the Krebs cycle.
Conversely, the effect of Mebanazine on dehydrogenase activity has been specifically investigated. A notable study focused on its influence on brain glucose-6-phosphate dehydrogenase (G6PD) activity in rats. G6PD is a critical enzyme in the pentose (B10789219) phosphate pathway, a major source of NADPH for reductive biosynthesis and protection against oxidative stress. The research demonstrated that Mebanazine administration led to a significant decrease in G6PD activity in the hypothalamus and pituitary gland. This inhibitory effect suggests a potential mechanism by which Mebanazine may alter cellular redox balance and metabolic pathways in specific brain regions. tandfonline.com
The assay for G6PD activity typically involves spectrophotometric measurement of the rate of NADP+ reduction to NADPH at a wavelength of 340 nm. The reaction mixture contains tissue homogenate, glucose-6-phosphate as the substrate, and NADP+. The change in absorbance over time is directly proportional to the enzyme's activity.
| Parameter | Finding | Tissue |
| G6PD Activity | Decreased | Hypothalamus |
| G6PD Activity | Decreased | Pituitary Gland |
| G6PD Activity | No significant change | Other brain areas |
Advanced Spectrometry and Imaging for Molecular Interactions
X-ray Fluorescence (XRF) spectrometry is a powerful technique for elemental analysis. It operates on the principle that when a sample is irradiated with high-energy X-rays, atoms within the sample absorb this energy and become excited. mdpi.comresearchgate.net To return to a stable state, they emit secondary X-rays, known as fluorescent X-rays, at energies characteristic of each element. mdpi.comresearchgate.net The intensity of these emitted X-rays is proportional to the concentration of the element in the sample. researchgate.net
However, the application of XRF for directly studying ligand-receptor binding events, such as the interaction of this compound with monoamine oxidase, is not a standard or commonly reported methodology. The primary limitations of XRF in this context include:
Lack of Structural Information: XRF provides elemental composition but does not offer insights into the chemical state, molecular structure, or the specific bonds formed between a ligand and its receptor. nih.gov
Low Sensitivity for Light Elements: this compound is composed of carbon, hydrogen, nitrogen, and oxygen, which are light elements that are difficult to detect with high sensitivity using XRF. nih.govdrugbank.com
Surface-Level Analysis: XRF is primarily a surface analysis technique, which may not be representative of the binding events occurring within a biological system. nih.govdrugbank.com
More established and suitable techniques for studying such molecular interactions include X-ray crystallography, which can provide high-resolution three-dimensional structures of ligand-receptor complexes, and various forms of spectroscopy and binding assays that directly measure the affinity and kinetics of these interactions. cellbiolabs.com
Quantitative Biological and Cellular Assays for Research Application
DNA and RNA Quantification: The concentration of nucleic acids in a sample is most commonly determined using UV-Vis spectrophotometry. DNA and RNA have a maximum absorbance at a wavelength of 260 nm. By measuring the absorbance of a sample at this wavelength, and using the Beer-Lambert law, the concentration can be calculated. The purity of the sample is often assessed by the ratio of absorbance at 260 nm to that at 280 nm (A260/A280), where a ratio of ~1.8 for DNA and ~2.0 for RNA indicates a pure sample, free from significant protein contamination.
Fluorescence-based methods, using dyes that specifically bind to DNA or RNA, offer a more sensitive and specific alternative. These assays are particularly useful for low-concentration samples or when contaminants that absorb at 260 nm are present.
Protein Quantification: Several colorimetric methods are widely used to determine the total protein content in a cellular lysate. These include the Bradford, Lowry, and bicinchoninic acid (BCA) assays. Each of these assays relies on a color change that occurs when the reagent interacts with proteins, which can then be measured using a spectrophotometer. The choice of assay depends on the nature of the protein sample and the presence of interfering substances.
| Assay | Principle | Common Wavelength |
| DNA/RNA Absorbance | UV absorbance by purine (B94841) and pyrimidine (B1678525) bases | 260 nm |
| Bradford Assay | Coomassie dye binding to protein | 595 nm |
| BCA Assay | Reduction of Cu2+ by protein, followed by chelation | 562 nm |
The assessment of cellular metabolic parameters provides critical insight into the functional consequences of drug exposure. For a compound like this compound, which combines a monoamine oxidase inhibitor with oxalate, understanding its impact on cellular metabolism is multifaceted.
Mitochondrial Respiration and Bioenergetics: A key approach to studying cellular metabolism is the measurement of mitochondrial oxygen consumption rate (OCR). This can be performed using techniques like high-resolution respirometry or extracellular flux analysis. These methods allow for the real-time monitoring of how a compound affects basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption. For instance, studies on the effects of oxalate on kidney mitochondria have utilized measurements of oxygen consumption in the presence of various substrates and uncouplers to probe its impact on mitochondrial function. These studies have shown that oxalate can inhibit the oxidation of certain substrates and affect the integrity of the inner mitochondrial membrane.
Glycolysis Rate: The rate of glycolysis can be assessed by measuring the extracellular acidification rate (ECAR), which is largely attributed to the production and extrusion of lactate (B86563). Extracellular flux analyzers can simultaneously measure OCR and ECAR, providing a comprehensive picture of the cell's metabolic phenotype (i.e., whether it relies more on mitochondrial respiration or glycolysis for its energy needs).
Metabolic Fates of Oxalate and Oxalate Homeostasis Research
Endogenous Oxalate (B1200264) Production Pathways in Experimental Systems
Endogenous oxalate production contributes significantly to the total oxalate burden in the body, accounting for a substantial portion of urinary oxalate excretion mdpi.comnih.gov. Studies utilizing experimental systems, including isolated organs and cell lines, have provided valuable insights into the pathways involved in this endogenous synthesis.
Contribution of Ascorbic Acid and Glyoxylate (B1226380) Metabolism
Two primary sources of endogenous oxalate production have been identified: ascorbic acid (vitamin C) and glyoxylate mdpi.comnih.gov. Ascorbic acid can be non-enzymatically broken down into oxalate mdpi.comnih.gov. While the contribution of ascorbate (B8700270) catabolism to urinary oxalate has been a subject of some debate, studies have shown that a portion of absorbed vitamin C is metabolized to oxalate and excreted in the urine nebraskamed.comjournals.co.zakarger.com. The conversion of ascorbic acid to oxalate is influenced by factors such as pH and temperature mdpi.com.
Glyoxylate is a more direct precursor to oxalate, and its metabolism is a major source of endogenous oxalate synthesis nih.govkarger.com. Glyoxylate itself is generated from various metabolic pathways, including the metabolism of glycolate (B3277807) and the amino acids glycine, serine, and hydroxyproline (B1673980) mdpi.comnih.gov.
Hepatic Origin of Oxalate Production
The liver plays a central role as the primary site of endogenous oxalate synthesis mdpi.comnih.govkarger.com. Studies using isolated rat liver and hepatectomized rats have demonstrated the liver's significant contribution to oxalate production mdpi.com. Within the liver, glyoxylate has been identified as a direct precursor, with key enzymes catalyzing its conversion to oxalate mdpi.com.
Interactions with Key Metabolic Enzymes Involved in Oxalate Pathways
The metabolic fate of glyoxylate is governed by several enzymes that either detoxify it or convert it to oxalate. Research has focused on the interplay of these enzymes in regulating oxalate production.
Glyoxylate Oxidase and Lactate (B86563) Dehydrogenase (LDH) Interplay
Both glyoxylate oxidase and lactate dehydrogenase (LDH) are enzymes capable of catalyzing the oxidation of glyoxylate to oxalate nih.govnih.gov. While glyoxylate oxidase can oxidize glyoxylate, its primary role is the oxidation of glycolate journals.co.za. Glyoxylate escaping from peroxisomes to the cytosol can be oxidized to oxalate by cytosolic LDH journals.co.za. Studies, particularly with rat liver preparations and isolated peroxisomes, suggest that LDH is likely responsible for the bulk of glyoxylate conversion to oxalate in vivo, as the concentrations of other metabolites can inhibit the glyoxylate oxidase catalyzed reaction nih.govauajournals.org.
Glyoxylate Reductase-Hydroxypyruvate Reductase (GRHPR) and 4-Hydroxy-2-Oxoglutarate Aldolase (B8822740) (HOGA1) Research
Glyoxylate reductase-hydroxypyruvate reductase (GRHPR) is another key enzyme involved in glyoxylate metabolism. GRHPR catalyzes the reduction of glyoxylate to glycolate, serving as a detoxification pathway that diverts glyoxylate away from oxalate synthesis journals.co.zaresearchgate.net. Deficiency in GRHPR is associated with primary hyperoxaluria type 2, leading to increased oxalate and L-glycerate concentrations medscape.comkarger.com.
4-Hydroxy-2-oxoglutarate aldolase (HOGA1) is a mitochondrial enzyme involved in the metabolism of hydroxyproline. HOGA1 cleaves 4-hydroxy-2-oxoglutarate to produce pyruvate (B1213749) and glyoxylate researchgate.netmedlineplus.govplos.org. Loss of function mutations in the HOGA1 gene cause primary hyperoxaluria type 3, characterized by excessive oxalate production researchgate.netmedlineplus.govportlandpress.com. The exact mechanism by which HOGA1 deficiency leads to increased oxalate is still being investigated, but proposed mechanisms include the accumulation of the HOGA1 substrate, which may then be converted to glyoxylate and subsequently oxalate, or interference with other enzymes involved in glyoxylate metabolism medlineplus.govportlandpress.com. Research on HOGA1 also indicates it has an associated oxaloacetate decarboxylase activity, and its activity can be regulated by metabolites like pyruvate researchgate.netportlandpress.comnih.gov.
Systemic Oxalate Homeostasis Perturbation Studies in Experimental Models
Based on the available search results, there is no reported research specifically detailing the influence of Mebanazine (B154351) oxalate on specific oxalate metabolic pathways or oxalate homeostasis. The information found primarily describes Mebanazine oxalate as a monoamine oxidase inhibitor (MAOI) and discusses its historical use and general metabolic effects unrelated to oxalate metabolism.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article strictly following the provided outline and focusing solely on the requested topic, as no relevant research findings were identified.
However, adhering to the requested structure, the relevant section is presented below with a statement reflecting the lack of available information on the specified topic within the search results.
7.4. Influence of this compound on Specific Oxalate Metabolic Pathways (if reported)
Research findings specifically detailing the influence of this compound on specific oxalate metabolic pathways or its effects on oxalate homeostasis were not identified in the conducted search. This compound is primarily characterized in the literature as a monoamine oxidase inhibitor.
Molecular and Cellular Interaction Studies
Interactions with Macromolecules and Cellular Components
Investigations into the molecular interactions of mebanazine (B154351) oxalate (B1200264) primarily focus on its inhibitory effects on enzymes, particularly monoamine oxidases. While direct binding studies with other macromolecules like nucleic acids are less extensively documented, some observations regarding cellular components have been made.
Mebanazine is recognized as a potent inhibitor of monoamine oxidase enzymes ncats.iomedchemexpress.commedchemexpress.com. MAO enzymes, specifically MAO-A and MAO-B, are flavoproteins that catalyze the oxidative deamination of various biogenic amines, including neurotransmitters such as serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576) nih.govmhmedical.comcriver.com. These enzymes are predominantly located in the mitochondria of cells, particularly within the nervous system criver.com. The inhibitory action of mebanazine on MAO-A is considered responsible for its antidepressant effects mhmedical.com. Studies in animals have suggested that mebanazine may be a more potent MAOI compared to pheniprazine (B1196415) wikipedia.org.
Beyond its primary target, MAO, the oxalate component of mebanazine oxalate has been shown to interact with other enzymes. Oxalate is known to inhibit pyruvate (B1213749) carboxylase, an enzyme involved in gluconeogenesis nih.gov. This interaction highlights a potential enzymatic target for the oxalate moiety itself, separate from the mebanazine component.
Direct binding studies specifically detailing the interaction of this compound with DNA or RNA are limited in the available literature. However, one study involving chronic treatment of rats with mebanazine observed a reduction in the content of both RNA and DNA in the pituitary gland dss.go.th. While this finding indicates an effect on nucleic acid levels within cells, it does not mechanistically describe a direct binding interaction between mebanazine or its oxalate salt and DNA or RNA molecules. The observed reduction in nucleic acid content could be an indirect consequence of mebanazine's pharmacological effects or other cellular processes modulated by the compound.
Drug-Drug Interaction Studies in Preclinical Models (Mechanistic Focus)
Preclinical studies have provided insights into the potential for this compound to interact with other medications, particularly those metabolized by MAO or those affecting the central nervous system.
As a potent MAOI, this compound has a significant potential for interactions with other drugs that are substrates for or affect monoamine oxidase activity. MAO-A is crucial for the metabolism of neurotransmitters like norepinephrine and serotonin nih.gov. Consequently, co-administration of mebanazine with other drugs metabolized by MAO-A, such as certain SSRIs (e.g., citalopram, escitalopram, sertraline) or triptans used for migraine treatment (e.g., sumatriptan), can lead to altered drug metabolism and increased systemic exposure of the co-administered drug criver.com. This can elevate the risk of adverse effects, including the potentially life-threatening serotonin syndrome when combined with serotonergic drugs nih.gov. Furthermore, mebanazine's MAO inhibition can potentiate the effects of sympathomimetic drugs that induce the release of norepinephrine, potentially leading to hypertensive responses nih.govmhmedical.com. Some MAOIs have also been noted to interact with cytochrome P450 enzymes, which could contribute to pharmacokinetic interactions with a broader range of drugs nih.gov.
Preclinical data indicate that mebanazine can enhance the effects of other CNS depressants. Studies have shown that the risk or severity of CNS depression can be increased when mebanazine is combined with various substances known for their depressant effects on the central nervous system drugbank.comdrugbank.comdrugbank.com. Examples of such interactions observed in preclinical contexts include increased CNS depression when mebanazine is combined with 1,2-Benzodiazepine, Buprenorphine, Butabarbital, Butalbital, Carbinoxamine, Dichloralphenazone, Diphenoxylate, and Naftidrofuryl drugbank.comdrugbank.comdrugbank.com. These findings suggest a potential for additive or synergistic depressant effects when this compound is co-administered with other CNS depressants in preclinical models.
Cellular Responses and Signaling Pathway Modulations
Effects on Cellular Enzyme Activities (e.g., Alkaline Phosphatase, G-6-P Dehydrogenase)
Studies have investigated the effects of mebanazine, including this compound, on the activity of various cellular enzymes, such as alkaline phosphatase and glucose-6-phosphate dehydrogenase (G-6-P dehydrogenase). Research in rats indicated that mebanazine and N-acetyl-mebanazine inhibited alkaline phosphatase activity in the pituitary. Mebanazine and N-acetyl-mebanazine also inhibited glucose-6-phosphate (G-6-P) dehydrogenase activity in the pituitary. bioscientifica.com In contrast, other MAOIs like iproniazid (B1672159) and norpargyline did not show such inhibitory effects on alkaline phosphatase activity or G-6-P dehydrogenase activity in the pituitary. bioscientifica.com
These findings suggest a differential impact of hydrazine-containing MAOIs, such as mebanazine, on specific enzyme activities compared to other types of MAOIs.
Influence on Neurohumoral Agent-Stimulated Glucose Oxidation in Cell Slices
Mebanazine's influence on glucose oxidation stimulated by neurohumoral agents in cell slices has also been examined. Neuroamines like adrenaline, noradrenaline, and 5-hydroxytryptamine have been shown to stimulate the oxidation of [l-14C]glucose to [14C]02 in the presence of anterior pituitary slices. This stimulation could be blocked by MAOIs. bioscientifica.com This indicates that mebanazine, as an MAOI, can interfere with the metabolic effects of these neurohumoral agents on glucose oxidation in this cellular context.
While specific detailed data tables directly linking this compound to the modulation of neurohumoral agent-stimulated glucose oxidation in cell slices were not extensively found, the general mechanism of MAOIs in blocking this stimulation, as reported in the context of mebanazine research, provides insight into this interaction. bioscientifica.com
Genotoxicity and Mutagenicity Studies of Hydrazine (B178648) Compounds (including Mebanazine)
Mebanazine is a hydrazine derivative, and the genotoxicity and mutagenicity of hydrazine compounds, including mebanazine, have been a subject of investigation. nih.govresearchgate.netnih.govresearchgate.net Studies evaluating the genotoxic activity of several antidepressant hydrazines, including mebanazine, have been conducted using a battery of in vivo and in vitro short-term tests. nih.govnih.gov
In one study, mebanazine elicited frameshift errors in his- Salmonella typhimurium. nih.gov The presence of S9 mix containing rat liver, mouse liver, or mouse lung S9 fractions had variable effects on the mutagenicity. nih.gov While some hydrazine derivatives tested in these studies produced DNA fragmentation in the liver and/or lung cells of treated mice, mebanazine was not available for testing in the sister chromatid exchange assay in bone marrow cells in one study. nih.gov However, mebanazine was included in a study that tested sixteen hydrazine derivatives for DNA-damaging activity by the alkaline elution technique and for mutagenic activity in the Salmonella-microsome (Ames) test. nih.gov This study found that mebanazine was positive in the Ames test, showing activity towards the bacterial strains of Salmonella typhimurium used. nih.gov
These studies collectively indicate that mebanazine, as a hydrazine compound, demonstrates mutagenic potential in bacterial test systems.
Mebanazine Oxalate As a Chemical Probe in Neuropharmacology and Biochemistry
Elucidating Neurotransmission Mechanisms through MAO Inhibition
Mebanazine (B154351) oxalate (B1200264) exerts its primary biological effect through the inhibition of monoamine oxidases (MAOs) citeab.comfishersci.ca. MAOs are key enzymes responsible for the metabolic breakdown of monoamine neurotransmitters, including dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862), within the nervous system fishersci.ptmims.comlipidmaps.org. These neurotransmitters play critical roles in regulating mood, cognition, and various physiological functions pollinatorhub.eufishersci.ptmims.com.
MAO exists in two primary isoforms, MAO-A and MAO-B, which exhibit different substrate specificities fishersci.ptlipidmaps.org. MAO-A preferentially deaminates serotonin and norepinephrine, while MAO-B primarily metabolizes phenylethylamine and benzylamine (B48309) fishersci.ptlipidmaps.org. As a hydrazine-class MAOI, mebanazine inhibits the activity of these enzymes, leading to elevated concentrations of monoamines in the synaptic cleft pollinatorhub.eufishersci.ptmims.com.
Studies employing mebanazine oxalate have contributed to understanding the impact of increased neurotransmitter levels on neuronal function and behavior. For instance, the potent MAO inhibitory activity of mebanazine in animal models has been noted in comparison to other inhibitors like pheniprazine (B1196415) wikidoc.org. By preventing the degradation of specific neurotransmitters, this compound allows researchers to study the downstream effects of sustained monoaminergic signaling, thereby helping to elucidate the complex mechanisms of neurotransmission citeab.com.
Investigating Enzyme Regulation and Function in Metabolic Pathways
Beyond its well-established role in inhibiting monoamine oxidases, research involving this compound has also touched upon its influence on other enzymatic activities and metabolic pathways. While the primary focus remains on MAO, some studies suggest potential broader metabolic effects.
One area of investigation has explored the impact of mebanazine on glucose metabolism. Research indicates that mebanazine may affect liver enzyme activity, potentially influencing glucose metabolic processes, although the precise mechanisms underlying this effect require further elucidation pollinatorhub.eu.
Furthermore, studies using this compound in animal models have examined its effects on enzyme activity within endocrine tissues, such as the pituitary gland. In one study involving rats, this compound treatment was found to decrease alkaline phosphatase activity when measured per pituitary gland, although not when normalized to pituitary protein content lipidmaps.org. The same study also assessed the impact on glucose-6-phosphate dehydrogenase (G-6-P dehydrogenase) activity and nucleic acid (DNA and RNA) content in the pituitary, providing data on how MAO inhibition might indirectly influence key metabolic enzymes and cellular components in endocrine tissues lipidmaps.org. These findings highlight the utility of this compound as a probe to explore the intricate connections between neurotransmitter systems and metabolic regulation at the enzymatic level.
Applications in Neurological Disorder Modeling (Preclinical, Mechanistic)
This compound has been utilized in preclinical research to model aspects of neurological disorders and investigate potential therapeutic mechanisms, primarily due to its MAO inhibitory properties citeab.com. The rationale for such studies stems from the crucial involvement of monoamine neurotransmitters in the pathophysiology of various neurological and psychiatric conditions.
As MAO inhibitors influence the levels of neurotransmitters implicated in mood and motor control, compounds like mebanazine have been investigated for their potential in addressing symptoms of neurological disorders. A notable example is the preclinical investigation into the efficacy of mebanazine in reducing chorea, the involuntary movements characteristic of Huntington's disease (HD) pollinatorhub.eu. A randomized, double-blind, placebo-controlled trial in a preclinical setting demonstrated that mebanazine treatment significantly improved chorea compared to the placebo group pollinatorhub.eu. This research exemplifies how this compound can serve as a chemical probe in mechanistic studies to explore the impact of modulating monoaminergic systems on motor dysfunction in neurodegenerative disease models.
The use of MAO inhibitors, including insights gained from studying compounds like mebanazine, contributes to the broader understanding of how modulating monoamine levels can impact neurological function and informs the development of potential therapeutic strategies for conditions like depression, anxiety, Parkinson's disease, and potentially other neurodegenerative disorders where monoaminergic dysfunction is implicated lipidmaps.org.
Utility in Exploring Endocrine-Metabolic Interrelationships
The investigation of this compound's effects has extended to exploring the complex interrelationships between the endocrine and metabolic systems. The ability of MAO inhibitors to influence neurotransmitters that also play roles in regulating hormone release and metabolic processes makes them valuable tools in this area of research.
Studies in rats using this compound have provided specific insights into these interrelationships. Research demonstrated that long-term administration of mebanazine potentiated the hypoglycaemic effects of both insulin (B600854) and tolbutamide (B1681337) wikiwand.com. This potentiation was hypothesized to be related to interference with adrenergically mediated mechanisms that counteract low blood glucose levels wikiwand.com.
Q & A
Basic Research Questions
Q. What standardized analytical methods are recommended for quantifying Mebanazine oxalate in experimental samples?
- Methodological Answer : Titration and UV-visible spectrophotometry are widely used for oxalate quantification. For instance, titration with potassium permanganate under acidic conditions can determine oxalate content via redox reactions, while spectrophotometric methods leverage chelation with chromogenic agents (e.g., ammonium iron(III) sulfate) for absorbance measurements . Cross-validation using high-performance liquid chromatography (HPLC) is advised to ensure accuracy, especially in complex matrices.
Q. How should researchers handle and store this compound to maintain chemical stability?
- Methodological Answer : Store in airtight, light-resistant containers at 4°C to prevent hygroscopic degradation and oxidative side reactions. Safety protocols from analogous oxalate compounds recommend using nitrile gloves and eye protection during handling due to potential skin/eye irritation risks. Pre-experiment stability tests under varying temperatures and pH conditions are critical to establish storage guidelines .
Q. What synthesis protocols are documented for this compound, and how can purity be validated?
- Methodological Answer : While direct synthesis data for this compound is limited, general oxalate synthesis involves reacting metal salts (e.g., ferrous sulfate) with oxalic acid under controlled pH and temperature. Purity validation typically combines X-ray diffraction (XRD) for crystallinity analysis, thermogravimetric analysis (TGA) for thermal stability, and inductively coupled plasma mass spectrometry (ICP-MS) to trace metal impurities .
Advanced Research Questions
Q. How can response surface methodology (RSM) optimize reaction parameters for this compound synthesis?
- Methodological Answer : RSM, a design of experiments (DoE) approach, identifies optimal conditions (e.g., temperature, molar ratios) by modeling interactions between variables. For example, a central composite design (CCD) could minimize side products by analyzing quadratic effects of pH and reaction time. Post-optimization, ANOVA validates model significance, and scanning electron microscopy (SEM) assesses particle morphology changes .
Q. What strategies address contradictions in reported pharmacological effects of this compound across studies?
- Methodological Answer : Conduct a scoping review to map methodological disparities (e.g., dosage, model systems). Systematic meta-analyses can statistically harmonize data, while in vitro/in vivo replication studies under standardized conditions (e.g., ISO-certified cell lines) isolate confounding variables. Transparent reporting of raw data and experimental biases is critical .
Q. How can computational modeling predict this compound’s interaction with biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) simulates binding affinities to receptors, while density functional theory (DFT) calculates electronic properties influencing reactivity. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics. Cross-disciplinary collaboration with bioinformatics platforms enhances model accuracy .
Data Management and Academic Writing
Q. What are best practices for managing large datasets in this compound research?
- Methodological Answer : Raw data should be archived in appendices, with processed data (e.g., normalized absorbance values, regression curves) in the main text. Use repositories like Zenodo for FAIR (Findable, Accessible, Interoperable, Reusable) compliance. Metadata must detail instrumentation parameters (e.g., spectrophotometer wavelength settings) and statistical software versions .
Q. How to avoid inductive fallacies when interpreting this compound’s mechanism of action?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
